- Hepatoselectivity of statins: Design and synthesis of 4-sulfamoylpyrroles as HMG-CoA reductase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(3), 1151-1156

Cas no 918-05-8 (N,N-Dimethyl methanesulfonamide)

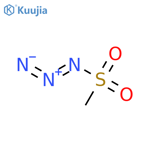

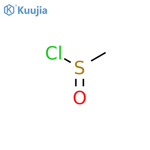

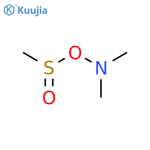

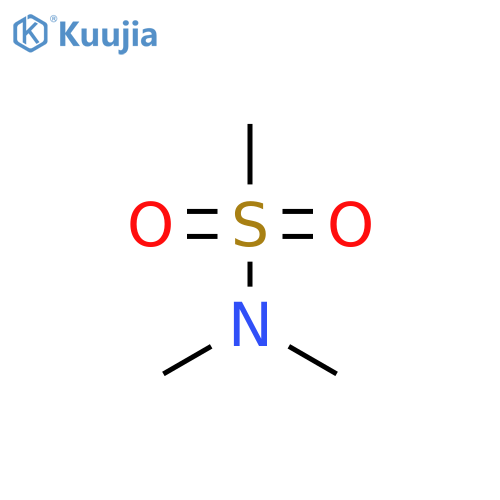

918-05-8 structure

Nome del prodotto:N,N-Dimethyl methanesulfonamide

N,N-Dimethyl methanesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- N,N-Dimethyl methanesulfonamide

- N,N-Dimethylmethanesulphonamide

- N,N-Dimethylmethanesulfonamide (ACI)

- NSC 66043

- EN300-75798

- N,N'-dimethylmethanesulfonamide

- G77407

- N,N-dimethyl-methanesulfonamide

- NSC66043

- AS-62974

- NS00039411

- Methanesulfonamide,N-dimethyl-

- AKOS003857896

- MFCD00014740

- N,N-Dimethylmethanesulfonamide

- NSC-66043

- InChI=1/C3H9NO2S/c1-4(2)7(3,5)6/h1-3H3

- METHANESULFONAMIDE,N,N-DIMETHYL-

- DTXSID90238698

- NN-Dimethylmethanesulfonamide

- DB-057270

- SCHEMBL48217

- Methanesulfonamide, N,N-dimethyl-

- WCFDSGHAIGTEKL-UHFFFAOYSA-

- EINECS 213-039-5

- 918-05-8

- NCIOpen2_000106

-

- MDL: MFCD00014740

- Inchi: 1S/C3H9NO2S/c1-4(2)7(3,5)6/h1-3H3

- Chiave InChI: WCFDSGHAIGTEKL-UHFFFAOYSA-N

- Sorrisi: O=S(C)(N(C)C)=O

- BRN: 1747409

Proprietà calcolate

- Massa esatta: 123.03500

- Massa monoisotopica: 123.035399

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 7

- Conta legami ruotabili: 1

- Complessità: 130

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- XLogP3: -0.5

- Carica superficiale: 0

- Superficie polare topologica: 45.8

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.158

- Punto di fusione: 49 °C

- Punto di ebollizione: 119-120℃/17mm(lit.)

- Punto di infiammabilità: 119-120°C/17mm

- Indice di rifrazione: 1.45

- PSA: 45.76000

- LogP: 0.58840

- Solubilità: Non determinato

N,N-Dimethyl methanesulfonamide Informazioni sulla sicurezza

- Istruzioni di sicurezza: S22-S24/25

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:TOXIC

N,N-Dimethyl methanesulfonamide Dati doganali

- CODICE SA:2935009090

- Dati doganali:

Codice doganale cinese:

2935009090Panoramica:

2935009090 Altri solfonati(acil)ammina. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:35,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2935009090 altre sulfonamidi IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:35,0%

N,N-Dimethyl methanesulfonamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 003721-25g |

N,N-Dimethyl methanesulfonamide |

918-05-8 | 98% | 25g |

$195.00 | 2024-07-19 | |

| Enamine | EN300-75798-0.05g |

N,N-dimethylmethanesulfonamide |

918-05-8 | 95.0% | 0.05g |

$19.0 | 2025-02-24 | |

| Fluorochem | 003721-1g |

N,N-Dimethyl methanesulfonamide |

918-05-8 | 98% | 1g |

£10.00 | 2022-03-01 | |

| Fluorochem | 003721-5g |

N,N-Dimethyl methanesulfonamide |

918-05-8 | 98% | 5g |

£18.00 | 2022-03-01 | |

| Fluorochem | 003721-25g |

N,N-Dimethyl methanesulfonamide |

918-05-8 | 98% | 25g |

£73.00 | 2022-03-01 | |

| abcr | AB116220-25 g |

N,N-Dimethyl methanesulfonamide, 98%; . |

918-05-8 | 98% | 25g |

€102.80 | 2023-06-24 | |

| Enamine | EN300-75798-0.25g |

N,N-dimethylmethanesulfonamide |

918-05-8 | 95.0% | 0.25g |

$19.0 | 2025-02-24 | |

| Enamine | EN300-75798-10.0g |

N,N-dimethylmethanesulfonamide |

918-05-8 | 95.0% | 10.0g |

$35.0 | 2025-02-24 | |

| Enamine | EN300-75798-0.1g |

N,N-dimethylmethanesulfonamide |

918-05-8 | 95.0% | 0.1g |

$19.0 | 2025-02-24 | |

| Enamine | EN300-75798-1.0g |

N,N-dimethylmethanesulfonamide |

918-05-8 | 95.0% | 1.0g |

$19.0 | 2025-02-24 |

N,N-Dimethyl methanesulfonamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 4 h, 0 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; -20 °C; 6 h, -20 °C → rt

Riferimento

- A useful Pd-catalyzed Negishi coupling approach to benzylic sulfonamide derivatives, Organic Letters, 2008, 10(12), 2517-2520

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 12 h, rt

Riferimento

- Reactions of β-Azolylenamines with Sulfonyl Azides as an Approach to N-Unsubstituted 1,2,3-Triazoles and Ethene-1,2-diamines, European Journal of Organic Chemistry, 2014, 2014(17), 3684-3689

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Catalytic Asymmetric Direct-Type 1,4-Addition Reactions of Alkanesulfonamides, Synlett, 2017, 28(11), 1287-1290

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Aminal cleavage reactions with aliphatic sulfonyl chlorides, Chemische Berichte, 1978, 111(10), 3294-9

Metodo di produzione 6

Metodo di produzione 7

Metodo di produzione 8

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Dichloromethane

Riferimento

- The reaction between N,N-dialkylhydroxylamines and sulfinyl chlorides, Journal of the Chemical Society, 1985, (12), 799-800

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Reaction of α-dialkylamino styrenes and 2-(α-dimethylaminovinyl)thiophene with sulfene and mild thermolysis of 3-phenyl-3-dimethylaminothietane-1,1-dioxide, Zhurnal Organicheskoi Khimii, 1981, 17(5), 1087-93

N,N-Dimethyl methanesulfonamide Raw materials

- N-Methyl Methanesulfonamide

- 3-Thietanamine,N,N-dimethyl-3-phenyl-, 1,1-dioxide

- N,N-dimethylhydroxylamine

- Methanesulfonyl azide

- Trimethylsulfoxonium iodide

- methanesulfinyl chloride

- methanesulfonamide

- Methanamine, N-methyl-N-[(methylsulfinyl)oxy]-

- Ethyl 5-[2-(dimethylamino)ethenyl]-1,2,3-thiadiazole-4-carboxylate

N,N-Dimethyl methanesulfonamide Preparation Products

N,N-Dimethyl methanesulfonamide Letteratura correlata

-

1. Kinetics of uncatalysed hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole and p-methoxyphenyl dichloroethanoate in aqueous solution containing ureas, carboxamides, sulfonamides, sulfones and sulfoxidesRené P. V. Kerstholt,Jan B. F. N. Engberts,Michael J. Blandamer J. Chem. Soc. Perkin Trans. 2 1993 49

-

2. Tetramethylurea dimer/lithium salt-based deep eutectics as a novel class of eutectic electrolytesHideyuki Ogawa,Yugo Sato,Hideharu Mori Mater. Chem. Front. 2021 5 8078

-

Xu Liu,Tiantian Cong,Ping Liu,Peipei Sun Org. Biomol. Chem. 2016 14 9416

-

Hideyuki Ogawa,Hideharu Mori Phys. Chem. Chem. Phys. 2020 22 8853

-

5. Natural abundance 33S NMR spectroscopy. The first spectra of several major compound typesR. Alan Aitken,S. Arumugam,Shaun T. E. Mesher,Frank G. Riddell 33S NMR spectroscopy. The first spectra of several major compound types. R. Alan Aitken S. Arumugam Shaun T. E. Mesher Frank G. Riddell J. Chem. Soc. Perkin Trans. 2 2002 225

918-05-8 (N,N-Dimethyl methanesulfonamide) Prodotti correlati

- 1806886-46-3(Methyl 4-(difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate)

- 33554-11-9(5-(propan-2-yl)furan-2-carbaldehyde)

- 1892885-19-6(2-methanesulfonyl-1,3-thiazole-5-carboxylic acid)

- 1206991-65-2(11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-one)

- 2171596-29-3(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxolane-2-carboxylic acid)

- 1213307-37-9(methyl (2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoate)

- 2228960-86-7(tert-butyl 2-(hydroxyamino)methylmorpholine-4-carboxylate)

- 1261923-67-4(5-(2-Benzyloxyphenyl)-2-methoxyphenol)

- 2034511-80-1(N-cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine)

- 2228084-64-6(tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:918-05-8)N,N-Dimethyl methanesulfonamide

Purezza:99%

Quantità:100g

Prezzo ($):383.0